molecular formula C18H27N3O3 B2608857 tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate CAS No. 1233955-71-9

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate

Cat. No.: B2608857
CAS No.: 1233955-71-9
M. Wt: 333.432
InChI Key: OKSYYWLQCNEFSG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring that is strategically functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a p-tolylurea moiety. The Boc group is a standard protecting group in organic synthesis that enhances the molecule's stability and allows for selective deprotection to generate secondary amines for further derivatization . The ureido linkage provides hydrogen-bonding capacity, which can be critical for target binding in biologically active molecules. Piperidine derivatives are recognized as privileged scaffolds in pharmaceuticals, often serving as key intermediates in the synthesis of compounds with diverse biological activities . Structurally related analogues, such as those with 3,4-dichlorophenyl or other aryl substitutions, have been identified as important intermediates in the development of potential therapeutic agents, including those being studied for central nervous system (CNS) disorders . Furthermore, chiral 3-substituted-4-hydroxypiperidines, which can be accessed from similar Boc-protected precursors, are highly valuable building blocks for the synthesis of enzyme inhibitors targeting conditions like tumors, obesity-associated disorders, and hypertension . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this reagent as a versatile precursor for the exploration and development of new pharmaceutical candidates.

Properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-5-7-14(8-6-13)19-16(22)20-15-9-11-21(12-10-15)17(23)24-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSYYWLQCNEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with p-tolyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine carboxylic acids, while reduction can produce piperidine derivatives with reduced functional groups .

Scientific Research Applications

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Physical State Solubility Key Properties
This compound Not provided C₁₈H₂₆N₃O₃ (inferred) ~332.42 (calc.) p-Tolylureido Solid (inferred) Likely soluble in DMSO, THF (inferred) High lipophilicity due to p-tolyl group
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate 1396861-73-6 C₁₈H₂₃N₄O₃ 343.41 3-Cyanophenylureido Solid (inferred) Moderate solubility in polar aprotic solvents Electron-withdrawing cyano group enhances polarity
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 C₁₃H₂₅NO₃ 243.34 3-Hydroxypropyl Solid Soluble in DMSO, EtOH, DCM, THF Hydrophilic; moderate BBB permeability
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl amino Light yellow solid Not specified Basic amino group; potential for coordination

Key Findings:

Substituent Effects on Lipophilicity and Solubility: The p-tolylureido group in the target compound increases lipophilicity compared to the 3-cyanophenylureido analog , which has a polar cyano group. This difference may influence membrane permeability and bioavailability. The 3-hydroxypropyl substituent in enhances water solubility due to its hydroxyl group, making it more suitable for aqueous formulations than ureido derivatives.

Synthetic Routes :

  • Ureido-containing analogs (e.g., ) are typically synthesized via carbodiimide-mediated coupling (e.g., using CDI) between amines and isocyanates .
  • Hydroxyalkyl derivatives (e.g., ) are synthesized via nucleophilic substitution or reduction reactions, as described in .

Similar precautions may apply to ureido derivatives. The 3-hydroxypropyl analog has low CYP450 inhibition, indicating fewer drug-drug interaction risks compared to ureido analogs, which may exhibit stronger enzyme binding.

Structural Similarity Scores :

  • Compounds with hydroxymethyl or hydroxyethyl groups (e.g., ) show >98% similarity in scaffold but differ significantly in functional group reactivity.

Biological Activity

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 252.34 g/mol

The compound features a piperidine ring substituted with a tert-butyl group, a ureido moiety, and a p-tolyl group, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets, including enzymes involved in cardiovascular and neurological disorders. The ureido group is hypothesized to enhance binding affinity to specific receptors or enzymes, potentially leading to therapeutic effects.

Inhibition of Enzymatic Activity

Studies have shown that derivatives of piperidine can selectively inhibit monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. This inhibition can impact conditions such as depression and anxiety disorders. For example, certain structural modifications in similar compounds have resulted in selective inhibition of MAO-A over MAO-B, suggesting that the piperidine framework is conducive for developing selective inhibitors .

Antithrombotic Activity

A patent describes aminoheterocyclic derivatives, including those related to piperidine structures, that demonstrate antithrombotic properties. These compounds are suggested for use in treating thrombotic conditions such as myocardial infarction and stroke by inhibiting blood coagulation factors like Factor Xa .

Structure-Activity Relationship (SAR)

In a study investigating various piperidine derivatives, it was found that disubstituted piperidines exhibited enhanced selectivity for MAO isoforms. The SAR analysis revealed that specific substitutions on the piperidine ring significantly influenced the inhibitory potency against MAO-A and MAO-B . This suggests that modifying the substituents on this compound could optimize its biological activity.

Data Tables

Compound Target Enzyme IC50 (nM) Selectivity
Compound AMAO-A342High
Compound BMAO-B1470Low
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate and ensuring purity?

  • Methodological Answer :

  • GC-MS (Gas Chromatography-Mass Spectrometry) : Use RT (retention time) locking with internal standards (e.g., tetracosane) to confirm molecular ion peaks and fragmentation patterns. Monitor for characteristic ions such as m/z 276.18 (base peak) .
  • HPLC-TOF (High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry) : Validate purity using a reverse-phase C18 column and compare measured exact mass (Δppm < 1.5) against theoretical values. Ensure minimal solvent interference .
  • FTIR-ATR (Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance) : Analyze functional groups (e.g., ureido C=O stretch at ~1650 cm⁻¹, tert-butyl C-O at ~1150 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :

  • Storage : Store at room temperature (RT) in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity .
  • Incompatible Materials : Separate from strong oxidizing agents (e.g., KMnO₄, HNO₃) and acidic/basic conditions to prevent decomposition into carbon/nitrogen oxides .
  • Handling : Use chemical-resistant gloves (nitrile) and NIOSH-certified respirators (e.g., OV/AG/P99 cartridges) in fume hoods to minimize inhalation risks .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Key Steps :

Ureido Formation : React tert-butyl 4-aminopiperidine-1-carboxylate with p-tolyl isocyanate in dry THF at 0–5°C under N₂.

Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3, UV visualization).

Purification : Isolate via column chromatography (silica gel, gradient elution) and recrystallize from ethanol/water .

  • Troubleshooting : Low yields may result from moisture; ensure anhydrous conditions using molecular sieves .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability or toxicity be resolved?

  • Methodological Answer :

  • Stability Contradictions : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Compare decomposition products (e.g., piperidine derivatives) against reference standards .
  • Toxicity Gaps : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human hepatocyte cell lines. Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carbamates) .

Q. What methodologies are recommended for assessing its biological activity in vitro?

  • Methodological Answer :

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR (Surface Plasmon Resonance). Prioritize targets with IC₅₀ < 10 µM .
  • Mechanistic Studies : Use fluorescent probes (e.g., ANS for hydrophobic binding) or isotopic labeling (³H/¹⁴C) to study binding kinetics in enzyme inhibition assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .

Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?

  • Methodological Answer :

  • Functionalization :
  • Ureido Modification : React with acyl chlorides or sulfonyl chlorides to generate carbamate or sulfonamide analogs.
  • Piperidine Ring Opening : Cleave the tert-butyl group with TFA/DCM (1:1) to expose the free amine for coupling reactions .
  • SAR Studies : Use parallel synthesis to create a 10–20 member library. Evaluate substituent effects on solubility (logP via shake-flask method) and permeability (PAMPA assay) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported acute toxicity data?

  • Methodological Answer :

  • Standardization : Replicate OECD Guideline 423 (acute oral toxicity) in rodent models, using doses ranging from 50–500 mg/kg. Compare mortality rates and histopathology with literature values .
  • Dose-Response Modeling : Fit data to Hill equations to calculate LD₅₀ and identify thresholds for irritancy (e.g., skin sensitization via LLNA assay) .

Safety and Compliance

Q. What occupational exposure limits (OELs) apply to this compound?

  • Methodological Answer :

  • Exposure Monitoring : Use NIOSH-approved air sampling (OSHA PV2121) to measure airborne concentrations. Apply ALARA principles if OELs are undefined .
  • PPE Hierarchy : Prioritize respirators (e.g., OV/AG/P99) over disposable masks. Validate fit annually per 29 CFR 1910.134 .

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